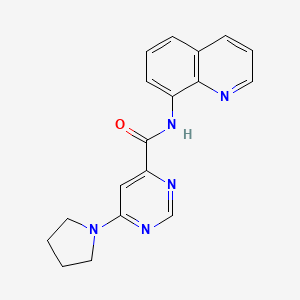

6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-pyrrolidin-1-yl-N-quinolin-8-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c24-18(15-11-16(21-12-20-15)23-9-1-2-10-23)22-14-7-3-5-13-6-4-8-19-17(13)14/h3-8,11-12H,1-2,9-10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDBHDYBCQSQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, the compound undergoes nucleophilic substitution with pyrrolidine to introduce the pyrrolidin-1-yl group.

Quinoline Attachment: The quinoline moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might include continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The pyrimidine core can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring would yield N-oxides, while reduction of the quinoline moiety would produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in tumor growth, such as the phosphatidylinositol 3-kinase (PI3K) pathway. By targeting PI3Kα, this compound may induce apoptosis and cell cycle arrest in cancer cells, thus reducing tumor proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It has been shown to inhibit various strains of bacteria and fungi, suggesting potential applications in treating infectious diseases. The mechanism of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the pyrimidine and quinoline moieties can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on the quinoline ring | Enhances binding affinity to target enzymes |

| Variation in the pyrrolidine group | Alters solubility and bioavailability |

| Changes in carboxamide position | Impacts stability and metabolic pathways |

These insights allow researchers to design more potent derivatives with improved pharmacokinetic profiles.

Case Study 1: Antimalarial Activity

A study highlighted the synthesis of various quinoline derivatives, including this compound, which demonstrated potent antimalarial activity against Plasmodium falciparum. The compound's ability to inhibit the growth of this parasite was attributed to its interference with mitochondrial electron transport chains .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that modifications to the carboxamide group could enhance the inhibition of pro-inflammatory cytokines, suggesting that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety often plays a crucial role in binding to the active site of the target, while the pyrimidine core can interact with other regions of the protein, stabilizing the complex and modulating its activity. This can lead to inhibition or activation of the target, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Lacks the quinoline moiety, which may result in different binding properties and biological activities.

N-(quinolin-8-yl)pyrimidine-4-carboxamide: Lacks the pyrrolidine ring, potentially affecting its solubility and interaction with biological targets.

6-(piperidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide: Similar structure but with a piperidine ring instead of pyrrolidine, which can influence its pharmacokinetic properties.

Uniqueness

The unique combination of the pyrrolidine ring and quinoline moiety in 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological systems.

Biological Activity

The compound 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrimidine core substituted with a pyrrolidine and a quinoline moiety, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various pathogenic microorganisms, including bacteria and fungi. For instance, quinoline derivatives have been evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Studies have shown that similar pyrimidine derivatives can modulate immune responses and inhibit tumor growth by targeting specific pathways involved in cancer progression .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer .

- Modulation of Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis, particularly through interactions with proteins such as sirtuins and other targets involved in cancer biology .

- Antimicrobial Mechanisms : The presence of the quinoline moiety is associated with enhanced antimicrobial activity, likely through interference with bacterial DNA synthesis or function .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- A study on quinoline derivatives revealed significant antibacterial activity against Bacillus anthracis and other pathogens, suggesting that structural modifications can enhance their therapeutic potential .

- Research on pyrimidine derivatives indicated their ability to inhibit nitric oxide production in inflammatory models, demonstrating their potential as anti-inflammatory agents .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Q & A

Q. What are the key structural features of 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide, and how do they influence its synthesis?

The compound features a pyrimidine core substituted with a pyrrolidine ring at the 6-position and a quinoline moiety via a carboxamide linkage at the 4-position. The quinoline group introduces aromatic stacking potential, while the pyrrolidine enhances solubility and conformational flexibility. Synthesis typically involves coupling 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid with 8-aminoquinoline using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side reactions like undesired acylation .

Q. What analytical methods are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to confirm connectivity and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (reverse-phase C18 column, UV detection) to assess purity (>95% typically required for biological assays).

- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and intermolecular interactions .

Q. What are the primary biological targets or pathways hypothesized for this compound?

Based on structural analogs (e.g., pyrimidine-quinoline hybrids), potential targets include:

- Kinase enzymes (e.g., tyrosine kinases) due to the pyrimidine core’s ATP-binding site mimicry.

- DNA topoisomerases via intercalation facilitated by the planar quinoline moiety.

- Epigenetic regulators (e.g., histone deacetylases) through chelation of catalytic metal ions .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts in the carboxamide coupling step?

Methodological considerations:

- Solvent selection : Use DMF or DCM for balanced solubility and reactivity.

- Catalyst optimization : Replace EDC/HOBt with newer agents like COMU for improved efficiency.

- Temperature control : Maintain 0–4°C during activation to suppress racemization.

- Workup protocols : Employ aqueous washes (NaHCO₃) to remove unreacted reagents, followed by column chromatography (silica gel, gradient elution) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Strategies include:

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity, enzymatic assays for activity).

- Metabolic stability testing : Evaluate compound degradation in assay media via LC-MS to confirm effective concentrations .

Q. What computational or experimental approaches are suitable for elucidating its molecular interactions with target proteins?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB entries for kinase domains) to predict binding poses.

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real time.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How can in vitro-to-in vivo translation challenges (e.g., poor bioavailability) be mitigated during preclinical development?

- Prodrug strategies : Modify the carboxamide group to enhance membrane permeability.

- Nanoparticle encapsulation : Use PLGA-based carriers to improve solubility and circulation time.

- Pharmacokinetic profiling : Conduct ADME studies in rodent models to identify metabolic hotspots (e.g., cytochrome P450 interactions) .

Methodological Tables

Table 1: Key Reaction Conditions for Carboxamide Coupling

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | High solubility, moderate polarity |

| Coupling Agent | COMU | Reduced racemization vs. EDC |

| Temperature | 0–4°C (activation) | Minimizes side reactions |

| Purification | Silica gel chromatography (EtOAc/hexane) | Purity >95% |

Table 2: Common Biological Assays and Their Parameters

| Assay Type | Target | Key Metrics |

|---|---|---|

| Kinase inhibition | EGFR tyrosine kinase | IC₅₀, Ki (nM) |

| Topoisomerase inhibition | Topo I/II | DNA relaxation gel electrophoresis |

| Cytotoxicity | HeLa cells | CC₅₀ (µM), selectivity index |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.